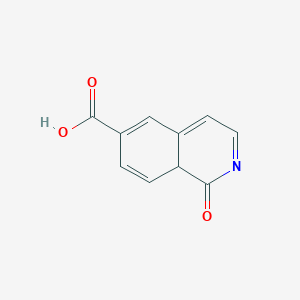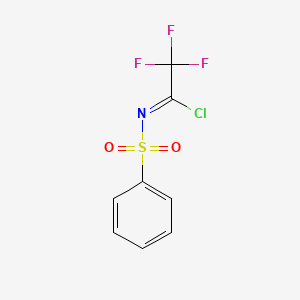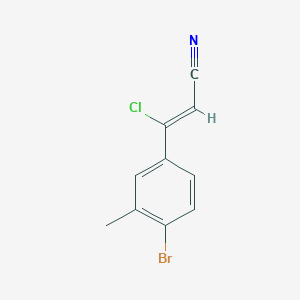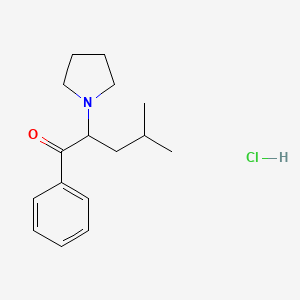![molecular formula C25H26Cl2FN7O3 B12355142 5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B12355142.png)
5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride is a complex organic compound with significant applications in medicinal chemistry. It is known for its potential therapeutic properties, particularly in the treatment of certain types of cancer due to its ability to inhibit specific molecular targets.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the pyrrolo[2,3-d]pyrimidine core: This is achieved through a series of cyclization reactions.
Introduction of the 3-chloro-4-fluorophenyl group: This step typically involves a nucleophilic substitution reaction.
Attachment of the morpholine moiety: This is done through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures. The process is optimized for yield and purity, often involving:
Continuous flow reactors: To ensure consistent reaction conditions.
High-performance liquid chromatography (HPLC): For purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) for electrophilic substitution or nucleophiles (NH3, OH-) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent, particularly in targeting specific kinases involved in cancer cell proliferation.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The compound exerts its effects primarily through the inhibition of specific kinases. It binds to the active site of the kinase, preventing the phosphorylation of target proteins, which is essential for cancer cell growth and survival. The molecular targets include:
Tyrosine kinases: Involved in signal transduction pathways.
Serine/threonine kinases: Involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lapatinib: Another kinase inhibitor with a similar structure.
Gefitinib: A tyrosine kinase inhibitor used in cancer treatment.
Erlotinib: Another tyrosine kinase inhibitor with applications in cancer therapy.
Uniqueness
What sets 5-[[4-[(3-Chloro-4-fluorophenyl)amino]-6,7-dihydro-6-oxo-5H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-[2-(4-morpholinyl)ethyl]-1H-pyrrole-2-carboxamide hydrochloride apart is its unique combination of functional groups, which confer specific binding properties and biological activity. Its ability to inhibit multiple kinases makes it a versatile compound in cancer research.
Eigenschaften
Molekularformel |
C25H26Cl2FN7O3 |
|---|---|
Molekulargewicht |
562.4 g/mol |
IUPAC-Name |
5-[(Z)-[4-(3-chloro-4-fluoroanilino)-6-oxo-7H-pyrrolo[2,3-d]pyrimidin-5-ylidene]methyl]-4-methyl-N-(2-morpholin-4-ylethyl)-1H-pyrrole-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C25H25ClFN7O3.ClH/c1-14-10-20(25(36)28-4-5-34-6-8-37-9-7-34)32-19(14)12-16-21-22(29-13-30-23(21)33-24(16)35)31-15-2-3-18(27)17(26)11-15;/h2-3,10-13,32H,4-9H2,1H3,(H,28,36)(H2,29,30,31,33,35);1H/b16-12-; |
InChI-Schlüssel |
CLVDFRRQUCVMJY-PXJKFVASSA-N |
Isomerische SMILES |
CC1=C(NC(=C1)C(=O)NCCN2CCOCC2)/C=C\3/C4=C(NC3=O)N=CN=C4NC5=CC(=C(C=C5)F)Cl.Cl |
Kanonische SMILES |
CC1=C(NC(=C1)C(=O)NCCN2CCOCC2)C=C3C4=C(NC3=O)N=CN=C4NC5=CC(=C(C=C5)F)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Oxo-3,5,6,7,8,9-hexahydrocyclohepta[b]pyridine-3-carbonitrile](/img/structure/B12355077.png)

![2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-3H-benzimidazol-5-ol](/img/structure/B12355088.png)
![(2R)-2-amino-2-cyclohexyl-N-[2-(1-methylpyrazol-4-yl)-9-oxo-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1(13),2,4,7,11-pentaen-6-ylidene]acetamide](/img/structure/B12355094.png)
![2-Oxo-6-[3-(trifluoromethyl)phenyl]piperidine-3-carbonitrile](/img/structure/B12355098.png)


![Sodium;5-[2-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]propyl]-1,3-benzodioxole-2,2-dicarboxylate](/img/structure/B12355118.png)




![1,3-Pyrrolidinedicarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-, 1-(phenylmethyl) ester](/img/structure/B12355169.png)
